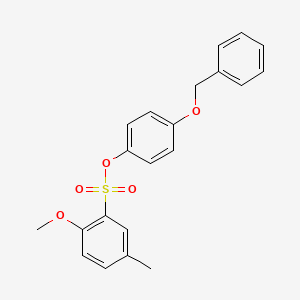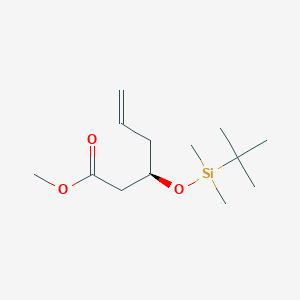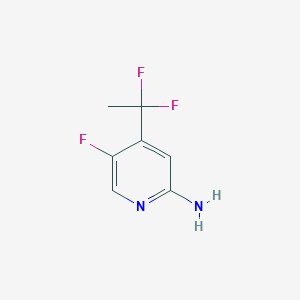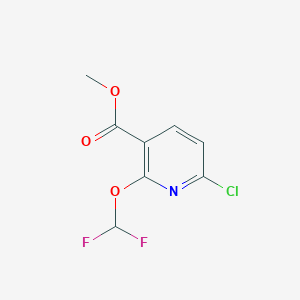![molecular formula C13H16N2O B2796398 (1s,4s)-N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide CAS No. 2320578-29-6](/img/structure/B2796398.png)
(1s,4s)-N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1s,4s)-N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide” is a complex organic molecule. It likely contains a bicyclic heptane structure, which is a common motif in many natural products and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “(1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane” have been synthesized and used as starting materials for the synthesis of chiral diazabicyclic ligands .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the bicyclic heptane and carboxamide groups. These groups can participate in a variety of chemical reactions and can greatly influence the physical and chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Applications De Recherche Scientifique
Chemical Properties and Decomposition
(1s,4s)-N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide and its derivatives have been studied for their chemical properties, particularly in the context of thermal decomposition. Dervan and Uyehara (1976) explored an intermediate in the thermal decomposition of a related compound, highlighting its structural formulation and the generation of various hydrocarbon products during thermal fragmentation (Dervan & Uyehara, 1976).
Structural Analysis and Quantum Mechanical Calculations
In a 2005 study, Alemán et al. used quantum mechanical calculations to investigate the high pyramidalization of the bicyclic amide nitrogen in a complex 7-azabicyclo[2.2.1]heptane derivative. This included examining the distortion of the amide bond in model molecules and evaluating the effect of substituents on the pyramidalization of the bicyclic amide nitrogen (Alemán et al., 2005).
Synthesis and Derivative Studies
Avenoza et al. (1995) described a synthetic route to exo-2-phenyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analogue, highlighting the key Diels-Alder reaction involved in its synthesis (Avenoza et al., 1995). Additionally, Francisco et al. (2003) investigated the intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates, leading to the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems (Francisco et al., 2003).
Potential Applications in Medicinal Chemistry
Buyu Kou et al. (2017) synthesized novel morpholine amino acids, including (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, as potential compact modules in medicinal chemistry. These compounds could modulate the physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).
Mécanisme D'action
Target of Action
The primary target of N-phenyl-7-azabicyclo[22It is known that 7-azabicyclo[221]heptane, a core structure of the compound, is found in epibatidine, an alkaloid isolated from the skin of the tropical poison frog Epipedobates tricolor . Epibatidine is known as one of the most potent acetylcholine nicotinic receptor agonists , suggesting that N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide may interact with similar targets.
Mode of Action
Epibatidine is known to bind to acetylcholine nicotinic receptors, acting as an agonist . This interaction triggers a series of biochemical events, leading to the observed biological effects.
Biochemical Pathways
The specific biochemical pathways affected by N-phenyl-7-azabicyclo[22Based on its structural similarity to epibatidine, it may influence pathways related to acetylcholine signaling .
Result of Action
The molecular and cellular effects of N-phenyl-7-azabicyclo[22Based on its structural similarity to epibatidine, it may exhibit similar effects, such as activation of acetylcholine nicotinic receptors .
Propriétés
IUPAC Name |
N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(14-10-4-2-1-3-5-10)15-11-6-7-12(15)9-8-11/h1-5,11-12H,6-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTDQNKAEVKZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2796315.png)

![3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2796318.png)
![(2-Amino-1-(4-(p-tolyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2796319.png)



![4-(((4-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino)methyl)benzoic acid](/img/structure/B2796327.png)

![5-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2796333.png)
![(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine](/img/structure/B2796334.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2796335.png)
![methyl 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2796336.png)
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(propan-2-yloxy)propyl]butanamide](/img/structure/B2796337.png)